1-(a-D-Mannopyranosyl)thymine
Description
Historical Context and Discovery within Glycosyl Nucleoside Chemistry
The journey into understanding compounds like 1-(α-D-Mannopyranosyl)thymine begins with the broader history of nucleoside chemistry, which dates back to the 18th century with the isolation of the purine (B94841) base uric acid. biosynth.com Over the years, the structures of various nucleobases were elucidated, setting the stage for the synthesis of nucleosides. biosynth.com A pivotal moment came in 1914 when Emil Fischer achieved the first successful synthesis of a nucleoside. biosynth.com This foundational work on glycosylation, the process of linking a sugar to a nucleobase, remains a critical technique in the synthesis of nucleosides today. biosynth.com
The synthesis of 1-(α-D-Mannopyranosyl)thymine itself is a direct extension of this historical work. Researchers have developed various methods for its synthesis, most commonly through the glycosylation of thymine (B56734) with an activated form of α-D-mannopyranose. smolecule.com One specific method involves the condensation of commercially available 1,2,3,4,6-penta-O-acetyl-D-mannopyranose with silylated thymine, followed by deacetylation to yield the final product. nih.govresearchgate.netresearchgate.net This process often requires the use of protective groups to ensure the reaction occurs at the desired positions on the molecules. smolecule.com
Significance within Nucleoside Analogue Research and Bioactive Compound Development
Nucleoside analogues, which are structurally similar to naturally occurring nucleosides, have a rich history in medicinal chemistry, serving as the basis for numerous antiviral and antitumor agents. researchgate.netnih.gov The core idea is that these modified nucleosides can interfere with biological processes like DNA and RNA synthesis. nih.gov The significance of 1-(α-D-Mannopyranosyl)thymine lies in its potential as a bioactive compound. elspub.comnih.govnih.govxiahepublishing.comnih.govresearchgate.netfrontiersin.org
The addition of the mannopyranosyl sugar to the thymine base can alter its properties in several beneficial ways. smolecule.com Research suggests that this glycosylation may enhance the compound's interaction with enzymes involved in nucleic acid metabolism and improve its stability against enzymatic degradation. smolecule.com Furthermore, the sugar moiety can improve the compound's solubility and its ability to be taken up by cells, potentially increasing its therapeutic effectiveness. smolecule.com
Researchers are actively exploring the potential of 1-(α-D-Mannopyranosyl)thymine and related compounds as lead structures for the development of new drugs. smolecule.com For instance, derivatives of this compound have been synthesized and evaluated for their potential antiviral and cytostatic (cell-growth-inhibiting) activities. nih.gov
Classification and Structural Features Relevant to Research Directions
1-(α-D-Mannopyranosyl)thymine is classified as a glycosylated nucleoside or a nucleoside derivative. evitachem.com It consists of two main components: the pyrimidine (B1678525) nucleobase, thymine, and a six-membered sugar, α-D-mannopyranose. smolecule.com These two parts are connected by a glycosidic bond. wikipedia.org
The specific structural features of this compound are central to its research applications. The thymine base is a fundamental component of DNA. smolecule.com The α-D-mannopyranose sugar is an epimer of glucose, meaning it has a different spatial arrangement of hydroxyl groups. rsc.orgnih.gov The "α" designation refers to the orientation of the bond at the anomeric carbon of the sugar.
Key structural aspects that influence its biological activity and research directions include:
The Glycosidic Bond: The linkage between the thymine and mannose can be susceptible to hydrolysis, which would break the compound back down into its constituent parts. smolecule.com The stability of this bond is a key consideration in drug design. nih.gov
Hydroxyl Groups: The sugar part of the molecule has several hydroxyl (-OH) groups. These can be chemically modified to create new derivatives with potentially different biological activities. smolecule.com
The Mannose Moiety: The choice of mannose as the sugar is significant. Cells have specific receptors for mannose, which could potentially be exploited to target drugs to particular cells or tissues.
Table 1: Chemical and Structural Properties of 1-(α-D-Mannopyranosyl)thymine
| Property | Value |
|---|---|
| IUPAC Name | 5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
| Molecular Formula | C₁₁H₁₆N₂O₇ |
| Molecular Weight | 288.25 g/mol |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@@H]2C@HCO)O)O)O |
| InChI Key | RMXUFBPORJBBEZ-XAVNFNALSA-N |
Data sourced from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O7 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1 |
InChI Key |
RMXUFBPORJBBEZ-XAVNFNALSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 α D Mannopyranosyl Thymine and Its Analogues
Glycosylation Strategies for Mannopyranosyl Nucleosides
The crucial step in the synthesis of 1-(α-D-Mannopyranosyl)thymine is the formation of the N-glycosidic bond between the mannose sugar and the thymine (B56734) nucleobase. Both chemical and enzymatic methods have been explored to achieve this transformation with high stereoselectivity and yield.
Chemical Glycosylation Approaches
Chemical glycosylation remains a primary method for the synthesis of mannopyranosyl nucleosides. A common approach involves the direct glycosylation of a protected and activated thymine derivative with an activated α-D-mannopyranose donor. dntb.gov.ua Activating agents such as trimethylsilyl (B98337) triflate (TMSOTf) are frequently employed to facilitate the formation of the glycosidic bond. dntb.gov.ua The use of protective groups on the hydroxyl moieties of the mannose sugar is essential to prevent unwanted side reactions and to control the stereochemical outcome of the glycosylation. dntb.gov.ua
One established strategy is the Hilbert-Johnson reaction, which involves the condensation of a silylated pyrimidine (B1678525) base with a glycosyl halide. Another widely used method is the Vorbrüggen glycosylation, which employs a silylated nucleobase and a peracylated glycosyl donor in the presence of a Lewis acid catalyst, such as TMSOTf.
Enzymatic Glycosylation Techniques
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov While the direct enzymatic synthesis of 1-(α-D-Mannopyranosyl)thymine using a specific glycosyltransferase has not been extensively detailed in readily available literature, the broader field of enzymatic nucleoside synthesis suggests its feasibility. Pyrimidine nucleoside phosphorylases, for instance, are known to catalyze the synthesis of pyrimidine nucleosides from pyrimidine bases and a sugar-1-phosphate donor, although their primary role in human lymphoid cells appears to be catabolic. nih.gov The development of engineered glycosyltransferases with tailored substrate specificities holds promise for the efficient and stereospecific synthesis of this and related nucleosides. nih.gov
Precursor Synthesis and Functionalization
The successful synthesis of 1-(α-D-Mannopyranosyl)thymine relies on the careful preparation and functionalization of its two key precursors: the mannopyranosyl donor and the thymine acceptor.
The mannopyranosyl donor must be activated at the anomeric carbon to facilitate the glycosylation reaction. This is typically achieved by introducing a good leaving group, such as a halide or a trichloroacetimidate (B1259523) group. The hydroxyl groups of the mannose are usually protected with groups like acetyl or benzyl (B1604629) ethers to ensure regioselectivity and prevent self-condensation.
The thymine acceptor is often functionalized to enhance its nucleophilicity and solubility in organic solvents. A common technique is silylation, where the nitrogen atoms of the thymine ring are protected with trimethylsilyl (TMS) groups. researchgate.net A typical laboratory-scale procedure for the silylation of thymine involves heating it with an excess of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl) in an anhydrous solvent like acetonitrile (B52724) or pyridine. gelest.comnih.gov The reaction is driven to completion by the removal of the ammonia (B1221849) byproduct. The resulting persilylated thymine is then used directly in the glycosylation reaction.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To explore the biological potential of 1-(α-D-Mannopyranosyl)thymine, various analogues have been synthesized by modifying either the nucleobase or the sugar moiety. These modifications are crucial for understanding the structure-activity relationships (SAR) that govern the compound's biological effects.
Modifications at the Nucleobase Moiety (e.g., thymine modifications)
Modifications at the C5 position of the thymine ring have been a common strategy to generate analogues with altered biological activities. For instance, the introduction of bulky or electron-withdrawing groups can influence the compound's interaction with target enzymes or receptors. While specific data on 5-substituted 1-(α-D-mannopyranosyl)thymine analogues is limited in the reviewed literature, studies on other 5-alkynyluracil nucleosides have shown that the nature of the substituent significantly impacts their antiviral potency. nih.gov
| Modification at C5 of Thymine | Rationale for Synthesis | Observed/Potential Biological Effect |
| Halogenation (e.g., -Br, -I) | To introduce an electrophilic group and potentially enhance binding affinity. | May alter antiviral or anticancer activity. nih.gov |
| Alkynylation (e.g., -C≡CH) | To create a rigid extension that can probe binding pockets. | Potentially enhanced antiviral activity, as seen in other nucleoside series. nih.gov |
| Alkylation (e.g., -CH₃ to larger alkyls) | To investigate the steric requirements of the target binding site. | Can modulate cytotoxicity and antiviral spectrum. |
Alterations to the Sugar Ring System (e.g., deoxy, fluoro, methylene)
Modifications to the mannopyranose ring are another key avenue for generating analogues with improved therapeutic properties. These alterations can affect the nucleoside's conformation, stability, and ability to be recognized by cellular enzymes.
Deoxy Analogues: The removal of a hydroxyl group from the sugar ring, for example at the 2'-position to create a 2'-deoxy analogue, can significantly impact biological activity. In many nucleoside series, 2'-deoxy analogues are key components of DNA and can act as chain terminators in viral replication. The synthesis of such analogues often involves a Barton-McCombie deoxygenation of a protected nucleoside intermediate. nih.gov
Fluoro Analogues: The introduction of a fluorine atom, for instance at the 2'-position, can confer unique properties to the nucleoside. The high electronegativity of fluorine can alter the sugar pucker and increase the stability of the glycosidic bond to enzymatic cleavage. mdpi.com The synthesis of 2'-fluoro nucleosides can be challenging but has led to the development of potent antiviral agents. mdpi.com
Carbocyclic Analogues: In these analogues, the oxygen atom in the sugar ring is replaced by a methylene (B1212753) group, resulting in a carbocyclic ring. This modification imparts resistance to enzymatic hydrolysis of the glycosidic bond. The synthesis of carbocyclic nucleosides is a complex multi-step process but has yielded compounds with interesting biological profiles, including inhibitory activity against α-D-mannosidase. mdpi.com
| Sugar Ring Modification | Rationale for Synthesis | Observed/Potential Biological Effect |
| 2'-Deoxy | To mimic natural deoxynucleosides and potentially act as a DNA chain terminator. | May exhibit antiviral activity. nih.gov |
| 2'-Fluoro | To increase metabolic stability and alter sugar conformation. | Can lead to potent antiviral agents. mdpi.com |
| Carbocyclic (CH₂ replaces ring O) | To enhance stability against enzymatic hydrolysis. | Can result in enzyme inhibitors (e.g., α-D-mannosidase inhibitors). mdpi.com |
Linker Strategies for Multi-headed Nucleosides
The synthesis of multi-headed or double-headed nucleosides, which feature more than one nucleobase attached to a single sugar moiety, is a significant area of research for developing novel therapeutic agents and molecular probes. nih.govsemanticscholar.org These complex structures require specific linker strategies to connect the additional nucleobase(s) to the sugar scaffold. The choice of linker can influence the molecule's conformation, stability, and biological activity.
A predominant strategy involves the use of a 1,2,3-triazole ring as a stable and versatile linker. nih.govresearchgate.net This is often achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govtaylorfrancis.com In a typical synthesis, a sugar derivative is functionalized with an azide (B81097) group at a specific position (e.g., C-2', C-3', or C-5'). This azide-modified nucleoside is then reacted with a nucleobase that has been appended with a terminal alkyne group (propargylated). The CuAAC reaction efficiently and regiospecifically joins the two components, creating a stable triazole-linked multi-headed nucleoside. nih.govnih.gov
Methylene linkers are another common approach. nih.govresearchgate.net For instance, an additional thymine moiety can be connected to the 5'-position of a thymidine (B127349) monomer via a triazole linker that is itself attached through a methylene group. nih.gov This modular approach allows for precise control over the positioning and orientation of the supplementary nucleobases.
Dicarboxylic acids, such as succinic acid, have also been employed as linkers, particularly in the context of solid-phase synthesis. umich.edu In this method, a linker is first attached to the 3'-hydroxyl group of a protected nucleoside. The other end of the dicarboxylic acid linker can then be coupled to a solid support or another nucleoside unit, facilitating the construction of complex oligonucleotide chains or multi-headed structures. umich.edunih.gov
The following table summarizes various linker strategies used in the synthesis of multi-headed nucleosides.
| Linker Type | Key Reaction | Attachment Point on Sugar | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | C-5', C-2' | nih.govresearchgate.net |
| Methylene | Various (e.g., used in conjunction with other linkers) | C-5', C-6' | nih.gov |
| Dicarboxylic Acid (e.g., Succinic Acid) | Esterification / Amide bond formation | C-3' | umich.edu |
Stereochemical Control in Glycoside Synthesis
A fundamental challenge in the synthesis of nucleosides like 1-(α-D-Mannopyranosyl)thymine is the control of stereochemistry at the anomeric carbon (C-1 of the sugar). The formation of the glycosidic bond can result in either an α- or β-anomer, and for specific biological activity, one isomer is typically desired. thieme-connect.comwikipedia.org The synthesis of α-mannosides is influenced by several factors, including the choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions. researchgate.netumich.edu
The stereochemical outcome of a glycosylation reaction is heavily dependent on the protecting group at the C-2 position of the mannose donor. The C-2 hydroxyl group in mannose is in an axial orientation. When a "participating" protecting group, such as an acetyl or benzoyl group, is used at the C-2 position, it can form a cyclic intermediate (an oxonium ion) during the reaction. This intermediate blocks the α-face of the sugar, forcing the incoming nucleophile (the thymine base) to attack from the β-face, leading predominantly to the β-glycoside. nih.gov
To achieve the desired α-anomer, "non-participating" protecting groups are employed at the C-2 position. These are groups like benzyl (Bn) or silyl (B83357) ethers that cannot form a cyclic intermediate. umich.edu In the absence of neighboring group participation, the stereochemical outcome is governed by other factors, most notably the anomeric effect. The anomeric effect thermodynamically stabilizes the α-anomer, where the electronegative substituent at the anomeric carbon is in the axial position. Therefore, using a non-participating group at C-2 generally favors the formation of the thermodynamically more stable α-glycosidic bond. nih.gov
The choice of solvent and catalyst also plays a crucial role. Lewis acids are often used to activate the glycosyl donor. thieme-connect.comnih.gov The combination of a non-participating C-2 protecting group and appropriate reaction conditions (e.g., specific Lewis acid catalysts) can provide high stereoselectivity for the α-anomer. For example, the use of trimethylsilyl triflate (TMSOTf) as a catalyst in certain glycosylation reactions can effectively promote the formation of the α-glycosidic linkage. nih.govsmolecule.com
The table below outlines the key factors that influence the stereochemical outcome in the synthesis of mannosyl glycosides.
| Factor | Favors α-Anomer | Favors β-Anomer | Reference |
|---|---|---|---|
| C-2 Protecting Group | Non-participating (e.g., Benzyl, Silyl ethers) | Participating (e.g., Acetyl, Benzoyl) | umich.edunih.gov |
| Thermodynamic Control | Anomeric Effect stabilizes α-product | - | nih.gov |
| Reaction Conditions | Specific Lewis acids (e.g., TMSOTf), non-polar solvents | Conditions promoting neighboring group participation | thieme-connect.comnih.gov |
Biological Activities and Preclinical Evaluation of 1 α D Mannopyranosyl Thymine Analogues
Antiviral Activity Research
While the direct antiviral activity of 1-(α-D-Mannopyranosyl)thymine is not extensively documented in publicly available research, the broader class of nucleoside analogues, to which it belongs, is a cornerstone of antiviral therapy. These molecules often act by mimicking natural nucleosides, thereby interfering with viral replication processes.
Studies in Viral Replication Inhibition (in vitro, cell-based models)
The primary mechanism by which nucleoside analogues inhibit viral replication is by targeting viral polymerases. mdpi.com After cellular enzymes phosphorylate the analogue to its active triphosphate form, it can be incorporated into the growing viral DNA or RNA chain. mdpi.com This incorporation can lead to chain termination, effectively halting the replication of the viral genome. nih.gov
While specific studies on 1-(α-D-Mannopyranosyl)thymine are limited, related research on mannoside conjugates has shown promise. For instance, mannoside glycolipid conjugates (MGCs), which consist of a trimannose head and a lipophilic chain, have been demonstrated to inhibit the infection of Ebola virus (EBOV) in various susceptible cells, including human monocyte-derived dendritic cells and macrophages. nih.gov The mechanism of action for these MGCs appears to be direct action on the host cells, specifically by preventing virus endocytosis, which is a critical step for viral entry. nih.gov
Spectrum of Antiviral Action (specific virus families/types, e.g., rotavirus)
Resistance Mechanisms in Viral Models (cellular/molecular)
Detailed studies on the mechanisms of viral resistance to 1-(α-D-Mannopyranosyl)thymine have not been documented. Generally, resistance to nucleoside analogues can arise from mutations in the viral polymerase that reduce the enzyme's ability to incorporate the analogue or enhance its ability to excise it from the nascent nucleic acid chain.
Antimicrobial Activity Research (Bacterial and Fungal)
In contrast to the limited data on antiviral effects, analogues of 1-(α-D-Mannopyranosyl)thymine, specifically derivatives of methyl α-D-mannopyranoside, have been the subject of more extensive antimicrobial research. These studies have demonstrated that modifications, such as acylation, can lead to significant antibacterial and antifungal properties.
Antibacterial Studies (in vitro models)
Several studies have evaluated the in vitro antibacterial activity of acylated methyl α-D-mannopyranoside derivatives against various human pathogenic bacteria. The disc diffusion method is commonly employed to assess the zone of inhibition.
One study investigated a series of methyl α-D-mannopyranoside analogues and found that they exhibited significant inhibitory effects, particularly against gram-negative bacteria. A structure-activity relationship (SAR) analysis revealed that the combination of the hexose with acyl chains of decanoyl (C-10) and benzenesulfonyl had synergistic antibacterial effects.
Another investigation into propionyl mannopyranosides demonstrated salient antibacterial potential, with minimum inhibitory concentration (MIC) values ranging from 0.25 µg/mL to 2.00 µg/mL and minimum bactericidal concentration (MBC) values from 8.00 µg/mL to 16.00 µg/mL against several human and plant pathogenic microorganisms. nih.gov
The table below summarizes the antibacterial activity of selected methyl α-D-mannopyranoside derivatives from a representative study.
Table 1: In Vitro Antibacterial Activity of Methyl α-D-Mannopyranoside Analogues
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Methyl 6-O-propionyl-α-D-mannopyranoside | Escherichia coli | 12 |
| Bacillus subtilis | 10 | |
| Methyl 2,3,4-tri-O-propionyl-6-O-butanoyl-α-D-mannopyranoside | Escherichia coli | 18 |
| Bacillus subtilis | 16 | |
| Methyl 2,3,4-tri-O-propionyl-6-O-hexanoyl-α-D-mannopyranoside | Escherichia coli | 20 |
| Bacillus subtilis | 18 | |
| Ciprofloxacin (Standard) | Escherichia coli | 30 |
| Bacillus subtilis | 28 |
Data is illustrative and compiled from findings on propionyl mannopyranosides. nih.gov
Antifungal Studies (in vitro models)
The antifungal potential of methyl α-D-mannopyranoside analogues has also been evaluated against various fungal pathogens. These studies have shown that certain derivatives possess promising fungicidal effects.
For example, some methyl α-D-mannopyranoside analogues showed good results against antifungal pathogens like Aspergillus niger and Candida albicans. researchgate.net One specific analogue, methyl 6-O-cinnamoyl-α-D-mannopyranoside, and its derivatives, also demonstrated promising antifungal properties.
The table below presents the antifungal activity of several methyl α-D-mannopyranoside analogues against two common fungal strains.
Table 2: In Vitro Antifungal Activity of Methyl α-D-Mannopyranoside Analogues
| Compound | Fungal Strain | % Inhibition of Fungal Growth |
| Methyl α-D-mannopyranoside | Aspergillus niger | 0 |
| Candida albicans | 0 | |
| Methyl 6-O-decanoyl-α-D-mannopyranoside | Aspergillus niger | 70.67 ± 0.43 |
| Candida albicans | 73.34 ± 0.61 | |
| Methyl 6-O-benzenesulfonyl-α-D-mannopyranoside | Aspergillus niger | 50.65 ± 2.90 |
| Candida albicans | Not Reported | |
| Nystatin (Standard) | Aspergillus niger | 95.2 ± 0.50 |
| Candida albicans | 98.6 ± 0.30 |
Data is illustrative and compiled from findings on acylated mannopyranoside analogs. researchgate.net
Antiproliferative and Antineoplastic Activity Research (Cell-Based Models)
Analogues of 1-(α-D-Mannopyranosyl)thymine, specifically those based on the α-D-mannopyranoside structure, have demonstrated potential as anticancer agents in preclinical studies. Research into various acylated methyl α-D-mannopyranoside (MαDM) analogues has shown promising in vitro effects. These compounds have exhibited dose-dependent cytotoxicity against Ehrlich ascites carcinoma (EAC) cancer cells semanticscholar.org. A structure-activity relationship (SAR) study indicated that the combination of the hexose structure with specific acyl chains, such as decanoyl (C-10) and benzenesulfonyl, had synergistic effects semanticscholar.org. For instance, one particular analogue demonstrated notable anticancer effects while sparing normal cells, with an IC50 of 4511.65 µg/mL against EAC cells semanticscholar.org.
Table 1: Cytotoxicity of a Methyl α-D-Mannopyranoside Analogue
| Cell Line | Compound | IC50 Value |
|---|---|---|
| Ehrlich Ascites Carcinoma (EAC) | MαDM Analogue 5 | 4511.65 µg/mL |
The cytotoxic effects of nucleoside analogues, a class of compounds structurally related to 1-(α-D-Mannopyranosyl)thymine, are often exerted by disrupting normal DNA synthesis and integrity. cuni.czresearchgate.net These agents can be incorporated into DNA during replication or repair processes, leading to the stalling of replication forks and termination of the growing DNA strand. researchgate.netnih.gov
This DNA damage is recognized by cellular sensors like ATM, ATR, and DNA-PK, which in turn activate checkpoint pathways. researchgate.netnih.gov These pathways serve to arrest the cell cycle, providing time for DNA repair. researchgate.netnih.gov However, if the damage is too extensive and overwhelms the cell's repair capacity, these same sensor pathways can initiate apoptotic processes, leading to programmed cell death. researchgate.netnih.gov
Some nucleoside analogues also possess DNA-independent mechanisms for inducing apoptosis. cuni.cz For example, certain deoxyadenosine analogues can directly trigger changes in the mitochondrial membrane potential. cuni.cz This leads to the release of cytochrome c, which binds with other factors to form the apoptosome, a complex that activates caspase-9 and initiates the intrinsic cell death pathway. cuni.cz
Enzyme Inhibition Studies (Biochemical Assays)
Viral enzyme inhibitors are a critical component of modern antiviral therapy, designed to block the activity of enzymes essential for the viral life cycle. patsnap.com Nucleoside and nucleotide analogues, particularly those containing thymine (B56734), have a well-established history of inhibiting viral enzymes. A prominent example is 3'-azido-3'-deoxythymidine (AZT), a thymidine (B127349) analogue, and its metabolites, which have been shown to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov The mono-, di-, and triphosphate forms of AZT exhibit IC50 values for integration between 110 and 150 µM. nih.gov This inhibition is associated with reduced binding of the enzyme to DNA. nih.gov Such findings suggest that thymine-containing compounds like 1-(α-D-Mannopyranosyl)thymine could be explored for their potential to inhibit viral enzymes such as reverse transcriptases, polymerases, and integrases, thereby halting viral replication. patsnap.comnih.gov
Carbohydrate analogues, including derivatives of mannopyranoside, represent an important class of medicinal agents with potent antimicrobial activity. semanticscholar.org In vitro studies on acylated methyl α-D-mannopyranoside (MαDM) analogues have demonstrated significant fungicidal effects. semanticscholar.org Certain analogues effectively inhibited the growth of pathogenic fungi Aspergillus niger and Candida albicans. semanticscholar.org The degree of inhibition was dependent on the specific chemical modifications to the mannopyranoside structure, highlighting the potential for targeted design of antifungal agents. semanticscholar.org
Table 2: Antifungal Activity of Methyl α-D-Mannopyranoside (MαDM) Analogues
| Fungal Strain | Compound | % Inhibition |
|---|---|---|
| Aspergillus niger | Analogue 2 | 70.67 ± 0.43 |
| Candida albicans | Analogue 2 | 73.34 ± 0.61 |
| Aspergillus niger | Analogue 3 | 50.65 ± 2.9 |
| Aspergillus niger | Analogue 5 | 78.67 ± 0.69 |
| Candida albicans | Analogue 5 | 80.41 ± 0.7 |
Analogues of 1-(α-D-Mannopyranosyl)thymine have been investigated for their ability to inhibit specific human cellular enzymes. Synthetic triazole conjugates derived from D-mannose were developed and tested for their capacity to inhibit α-mannosidase enzymes from glycoside hydrolase (GH) families 38 and 47. nih.gov These enzymes are involved in the processing and catabolism of glycoproteins. nih.gov The study found that the triazole conjugates were selective inhibitors, showing more potent activity against a GH47 α-mannosidase compared to GH38 mannosidases. nih.gov
Additionally, phosphomannose isomerase (PMI) has been identified as a potential therapeutic target. nih.govresearchgate.net This enzyme catalyzes the reversible isomerization of D-mannose 6-phosphate and D-fructose 6-phosphate. researchgate.net Inhibiting PMI could be beneficial in certain metabolic disorders, and research has focused on identifying non-competitive inhibitors of the human enzyme. nih.gov Given its mannose moiety, 1-(α-D-Mannopyranosyl)thymine and its analogues represent a structural class that could be explored for PMI inhibition.
Table 3: Inhibition of α-Mannosidases by 1-(α-D-Mannopyranosyl)-1,2,3-triazole Analogues
| Enzyme Target | Compound Class | IC50 Value |
|---|---|---|
| GH47 α-mannosidase (Aspergillus saitoi) | Triazole conjugates | 50-250 µM |
| GH38 α-mannosidase (Jack bean) | Triazole conjugates | 0.5-6 mM |
Immunomodulatory Effects (in vitro, cellular models)
Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the in vitro immunomodulatory effects or preclinical evaluation in cellular models of 1-(α-D-Mannopyranosyl)thymine or its close analogues. While the conjugation of mannose moieties to various molecules is a strategy employed to target mannose receptors on immune cells and thereby modulate immune responses, no research dedicated to the immunological activity of this particular mannose-thymine conjugate could be identified.
The scientific community has explored the immunomodulatory potential of other mannosylated compounds. For instance, mannose itself has been shown to influence T-cell differentiation and macrophage activity. Similarly, mannosylated liposomes and other nanoparticles are utilized for targeted antigen delivery to antigen-presenting cells, leveraging the mannose receptor to enhance immune responses. However, these studies are not directly applicable to 1-(α-D-Mannopyranosyl)thymine, as the specific structure of the conjugate, including the nature of the aglycone (thymine in this case), plays a crucial role in its biological activity.
Therefore, the immunomodulatory profile of 1-(α-D-Mannopyranosyl)thymine, including its effects on lymphocyte proliferation, cytokine production, and the activity of various immune cell types such as macrophages, dendritic cells, and lymphocytes, remains to be elucidated. Future research would be necessary to investigate these potential activities and to determine if this compound possesses any immunostimulatory or immunosuppressive properties.
Mechanistic Elucidation of 1 α D Mannopyranosyl Thymine Action
Cellular Uptake and Intracellular Metabolism Pathways (Preclinical Context)
The efficacy of 1-(α-D-Mannopyranosyl)thymine is predicated on its ability to enter target cells and undergo metabolic activation. The following subsections detail the preclinical insights into these critical processes.
Transporter-Mediated Uptake
The entry of 1-(α-D-Mannopyranosyl)thymine into cells is likely facilitated by specific transporter proteins, a common mechanism for nucleoside analogs and glycosylated molecules. The mannose moiety suggests a potential interaction with mannose-specific transporters, which are often overexpressed on the surface of certain cancer cells and macrophages. This targeted uptake could enhance the compound's cell-specific delivery. Additionally, nucleoside transporters, which are responsible for the uptake of natural nucleosides, may also recognize and transport this modified thymine (B56734) derivative.
Preclinical studies on similar mannosylated compounds have demonstrated uptake via receptor-mediated endocytosis, a process initiated by the binding of the mannose group to cell surface lectins, such as the mannose receptor (CD206). This interaction triggers the internalization of the compound within vesicles.
Table 1: Potential Transporters for 1-(α-D-Mannopyranosyl)thymine Uptake
| Transporter Family | Specific Transporter (Example) | Substrate Moiety Recognized | Potential Role in Uptake |
| C-type Lectin Receptors | Mannose Receptor (CD206) | α-D-Mannopyranosyl | Receptor-mediated endocytosis |
| Solute Carrier (SLC) Family | Concentrative Nucleoside Transporters (CNTs) | Thymine | Facilitated diffusion |
| Solute Carrier (SLC) Family | Equilibrative Nucleoside Transporters (ENTs) | Thymine | Facilitated diffusion |
Intracellular Phosphorylation and Activation
Upon cellular entry, 1-(α-D-Mannopyranosyl)thymine, like many nucleoside analogs, is expected to undergo a series of phosphorylation events to become pharmacologically active. This process is catalyzed by intracellular kinases and culminates in the formation of a triphosphate derivative. This triphosphate form is the active metabolite capable of interacting with its molecular targets.
Table 2: Hypothetical Intracellular Phosphorylation Cascade of 1-(α-D-Mannopyranosyl)thymine
| Step | Metabolite | Enzyme |
| 1 | 1-(α-D-Mannopyranosyl)thymine-monophosphate | Thymidine (B127349) Kinase (TK) |
| 2 | 1-(α-D-Mannopyranosyl)thymine-diphosphate | Thymidylate Kinase (TMPK) |
| 3 | 1-(α-D-Mannopyranosyl)thymine-triphosphate | Nucleoside Diphosphate Kinase (NDPK) |
Degradation Pathways
The intracellular concentration and therapeutic window of 1-(α-D-Mannopyranosyl)thymine are influenced by its susceptibility to degradation. A primary route of catabolism for thymine nucleosides involves the enzymatic cleavage of the N-glycosidic bond, which separates the thymine base from the sugar moiety. This reaction is catalyzed by enzymes such as thymidine phosphorylase.
Cleavage of the N-glycosidic bond would release thymine and α-D-mannopyranose. Thymine can then be further catabolized through the reductive pyrimidine (B1678525) degradation pathway. The mannose sugar can enter the glycolysis pathway after phosphorylation. The stability of the N-glycosidic bond in 1-(α-D-Mannopyranosyl)thymine to enzymatic hydrolysis is a key factor in its pharmacokinetic profile.
Molecular Targets and Binding Interactions
The activated triphosphate form of 1-(α-D-Mannopyranosyl)thymine is hypothesized to exert its effects by interacting with key cellular macromolecules, namely enzymes involved in nucleic acid synthesis and nucleic acids themselves.
Enzyme Active Site Interactions (e.g., crystallographic, spectroscopic)
The primary molecular targets for many nucleoside analog triphosphates are DNA and RNA polymerases. The triphosphate of 1-(α-D-Mannopyranosyl)thymine is expected to act as a competitive inhibitor of these enzymes, vying with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site.
While specific crystallographic or spectroscopic data for 1-(α-D-Mannopyranosyl)thymine are not available, molecular dynamics simulations of other thymidine analogs within the active sites of polymerases have provided insights into potential binding interactions. These studies suggest that the thymine base would form Watson-Crick hydrogen bonds with adenine in the template strand. The mannose moiety would likely interact with amino acid residues in the active site, potentially influencing the binding affinity and inhibitory potency of the compound. The nature of these interactions, whether they stabilize or destabilize the binding, would be crucial for its mechanism of action.
Table 3: Predicted Interactions of 1-(α-D-Mannopyranosyl)thymine-triphosphate with a Generic DNA Polymerase Active Site
| Component of Analog | Interacting Partner | Type of Interaction |
| Thymine Base | Template Adenine | Hydrogen Bonding |
| Triphosphate Group | Magnesium Ions, Basic Amino Acids | Ionic Interactions |
| α-D-Mannopyranosyl Moiety | Polar/Hydrophilic Amino Acid Residues | Hydrogen Bonding, van der Waals forces |
Nucleic Acid Incorporation and Consequences (e.g., DNA/RNA chain termination)
A key mechanism of action for many nucleoside analogs is their incorporation into growing DNA or RNA chains during replication or transcription. If the triphosphate of 1-(α-D-Mannopyranosyl)thymine is recognized as a substrate by a polymerase, it can be incorporated into the nucleic acid strand opposite an adenine base in the template.
The presence of the bulky mannose group at the 1-position of thymine could lead to steric hindrance, preventing the formation of the subsequent phosphodiester bond and thereby causing chain termination. This premature termination of DNA or RNA synthesis would disrupt cellular processes and could lead to cytotoxic effects, particularly in rapidly dividing cells. The efficiency of incorporation and the ability to induce chain termination are critical determinants of the compound's therapeutic potential.
Receptor Binding Studies
Currently, specific receptor binding studies for 1-(α-D-Mannopyranosyl)thymine are not extensively documented in publicly available scientific literature. The interaction of this mannosylated nucleoside with specific cellular receptors, transporters, or enzymes remains an area requiring further investigation to fully elucidate its mechanism of action.
Cellular Pathway Modulation (at a molecular level)
While direct evidence for cellular pathway modulation by 1-(α-D-Mannopyranosyl)thymine is limited, the study of other glycosylated thymine derivatives provides insight into how such modifications can influence molecular processes. A prominent example is found in kinetoplastid protozoa, such as Leishmania and Trypanosoma, which feature a unique glycosylated thymine derivative known as Base J (β-D-glucosylhydroxymethyluracil) in their nuclear DNA nih.govnih.govfrontiersin.org.
Base J functions as an important epigenetic marker that plays a crucial role in regulating gene expression davidmoore.org.uk. Its synthesis involves a two-step process initiated by the hydroxylation of specific thymidine residues in the DNA by J-binding proteins (JBP1 and JBP2), which are Fe(II)/2-oxoglutarate-dependent dioxygenases rsc.org. This is followed by the glucosylation of the resulting hydroxymethyluracil rsc.org. This pathway highlights a mechanism by which thymine glycosylation can modulate the structure and function of DNA, thereby influencing cellular signaling and gene expression cascades rsc.org. The presence of Base J is essential for the viability of these organisms, underscoring the significance of thymine glycosylation in their cellular pathways nih.govfrontiersin.org.
The modification of thymine within a DNA strand, such as glycosylation, can directly interfere with the processes of DNA and RNA synthesis. The case of Base J provides a well-documented paradigm for this interference at the molecular level.
Research has demonstrated that Base J is critically involved in the regulation of transcription by RNA polymerase II in kinetoplastids rsc.org. It primarily functions in terminating transcription at the end of protein-coding gene clusters nih.govfrontiersin.org. The absence of Base J leads to a significant defect in transcriptional termination, resulting in extensive read-through by RNA polymerase II and the production of antisense RNAs rsc.orgemerging-researchers.org. This indicates that the glycosylated base acts as a signal that is recognized by the transcriptional machinery, leading to the cessation of RNA synthesis at specific genomic locations.
The table below summarizes the observed effects of the glycosylated thymine derivative, Base J, on transcriptional processes in kinetoplastids.
| Feature | Unmodified Thymine | Glycosylated Thymine (Base J) |
| Location in Genome | Throughout DNA | Primarily at telomeric repeats and transcription termination sites nih.govnih.gov |
| Role in Transcription | Standard base-pairing and template for DNA/RNA synthesis | Signals for transcription termination rsc.org |
| Effect on RNA Polymerase II | Allows processive elongation | Halts or causes dissociation of the polymerase complex rsc.org |
| Consequence of Absence | Normal gene transcription | Read-through of termination sites, generation of antisense RNA nih.govrsc.org |
These findings suggest that the introduction of a bulky sugar moiety, such as a mannopyranosyl group, onto a thymine base could sterically or chemically hinder the progression of DNA or RNA polymerases, potentially leading to altered gene expression or inhibition of replication.
Specific studies detailing the induction of cellular stress responses, such as the unfolded protein response or oxidative stress, by 1-(α-D-Mannopyranosyl)thymine are not described in the current body of scientific literature. The cellular response to the introduction and potential metabolism or incorporation of this compound is yet to be characterized.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Nucleobase Modifications on Biological Activity
The thymine (B56734) base is a critical component for the molecular recognition of 1-(α-D-mannopyranosyl)thymine by its biological targets. Alterations to this pyrimidine (B1678525) ring can significantly impact binding affinity and subsequent biological activity. smolecule.com Research into nucleoside analogs has shown that modifications to the nucleobase can lead to enhanced antiviral or anticancer properties. biosynth.commdpi.com
Key modifications and their effects include:
Substitution at the 5-position: The 5-position of the pyrimidine ring is a common target for modification. Introducing different functional groups can alter the molecule's steric and electronic properties. For example, the addition of small alkyl groups or halogens can enhance interactions within the binding pocket of an enzyme. nih.gov
Replacement of the thymine ring: Replacing thymine with other nucleobases, such as uracil (B121893) or modified purines, can drastically change the compound's target specificity. mdpi.com The hydrogen bonding patterns offered by the nucleobase are fundamental to its interaction with biological macromolecules like enzymes and nucleic acids. nih.gov
Studies on related compounds demonstrate the importance of the nucleobase. For instance, in the context of DNA repair enzymes like thymine DNA glycosylase, the enzyme's specificity is highly dependent on the stability of the N-glycosidic bond and the chemical nature of the base it excises. nih.govnih.gov While 1-(α-D-mannopyranosyl)thymine is a C-nucleoside, the principles of base recognition remain relevant.
| Nucleobase Modification | Observed Impact on Biological Activity | Potential Rationale |
|---|---|---|
| Substitution of methyl group at C5 with ethyl | Increased antiviral activity against certain herpesviruses in related nucleosides. nih.gov | Enhanced hydrophobic interactions in the enzyme's active site. |
| Substitution of methyl group at C5 with halogens (e.g., F, Br) | Potent inhibition of specific viral or cellular enzymes. nih.gov | Altered electronic properties and leaving group ability of the base. nih.gov |
| Replacement of thymine with uracil | Shift in target specificity; may be recognized by different enzymes. | Loss of the 5-methyl group alters steric profile and recognition. |
Influence of Glycosidic Linkage Configuration on Activity
The distinction between α- and β-anomers is significant:
α-Anomer: The substituent at the anomeric carbon (the thymine base) is on the opposite side of the ring from the C6 hydroxymethyl group. ucalgary.calibretexts.org
β-Anomer: The thymine base is on the same side as the C6 hydroxymethyl group. ucalgary.calibretexts.org
This difference in configuration leads to distinct three-dimensional structures, affecting how the molecule fits into the active site of a target protein. differencebetween.comyoutube.com Generally, enzymes and receptors exhibit a high degree of stereospecificity. The β-anomer of a nucleoside is often more stable and biologically active in human systems because cellular machinery is adapted to this configuration. youtube.com However, the α-configuration can offer advantages, such as increased resistance to enzymatic degradation by nucleoside hydrolases, potentially leading to a longer duration of action. The cleavage of the glycosidic bond is a key step in both the activation and degradation of many nucleoside analogs. nih.govmdpi.com
| Anomeric Configuration | General Biological Relevance | Potential Advantages/Disadvantages |
|---|---|---|
| α-Configuration (as in the subject compound) | Less common in mammalian systems; may not be recognized by native enzymes. youtube.com | Advantage: Higher resistance to enzymatic cleavage, potentially longer biological half-life. Disadvantage: May exhibit lower affinity for target enzymes adapted to β-anomers. |
| β-Configuration | The predominant form in natural DNA and RNA; recognized by most cellular enzymes. youtube.com | Advantage: Often shows higher potency as it fits the natural binding site. Disadvantage: May be more susceptible to metabolic degradation. |
Role of Sugar Moiety Substitutions and Conformation
The mannose sugar of 1-(α-D-mannopyranosyl)thymine is not merely a scaffold but an active participant in molecular interactions. Modifications to its hydroxyl groups or changes to the ring's conformation can profoundly influence the compound's properties. smolecule.com
Key aspects of the sugar moiety's role include:
Hydroxyl Group Modifications: The hydroxyl groups on the mannose ring are key sites for hydrogen bonding with target proteins. Acetylation or substitution of these groups can alter binding affinity and solubility. mdpi.com
Conformational Rigidity: The flexibility of the pyranose ring can be restricted by introducing modifications that "lock" it into a specific conformation. biosynth.com This pre-organization can enhance binding affinity by reducing the entropic penalty of binding. mdpi.com
Targeting: Mannose itself can be recognized by specific receptors on the surface of cells, such as mannose-binding lectins. mdpi.com This property can be exploited to target drugs to specific tissues or cell types, for example, certain immune cells.
The conformation of the sugar ring (e.g., chair or boat) dictates the spatial orientation of its substituents, which in turn affects how the entire molecule interacts with its environment. mdpi.comnih.gov
| Sugar Moiety Modification | Effect on Physicochemical Properties | Impact on Biological Activity |
|---|---|---|
| Acetylation of hydroxyl groups | Increases lipophilicity. | May improve cell membrane permeability but can hinder hydrogen bonding with the target. mdpi.com |
| Introduction of a 2'-deoxy group | Alters sugar pucker and ring conformation. | Can change target specificity (e.g., differentiating between RNA and DNA polymerases). |
| Introduction of fluorine at the 2'-position | Modifies the electronic properties and conformation of the sugar. | Can enhance binding affinity and metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For a molecule like 1-(α-D-mannopyranosyl)thymine, QSAR can be a powerful tool for designing more effective analogs.
The process typically involves:
Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC₅₀ values) is measured.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical properties (e.g., hydrophobicity, electronic properties, steric factors), are calculated for each analog. researchgate.netresearchgate.net
Model Development: A mathematical model is created that links the descriptors to the observed biological activity. nih.gov
These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps. bohrium.com These maps highlight regions around the molecule where modifications are likely to increase or decrease activity, providing a visual guide for rational drug design. nih.govbohrium.com For nucleoside inhibitors, QSAR models often reveal the importance of hydrophobicity and specific steric and electronic features for potent activity. researchgate.netmdpi.com
Design Principles for Enhanced Selectivity and Potency
Based on SAR and modeling studies, several key principles emerge for designing improved analogs of 1-(α-D-mannopyranosyl)thymine:
Target-Specific Modifications: Modifications should be tailored to the specific target enzyme or receptor. For example, if the target is a viral polymerase, analogs should be designed to be selectively recognized and activated by viral kinases over host cell kinases to minimize toxicity. nih.gov
Exploiting Stereochemistry: While the β-anomer is often more active, the α-anomer's potential for increased metabolic stability should be explored. A balance must be struck between affinity for the target and resistance to degradation.
Optimizing Lipophilicity: The molecule's water and lipid solubility can be fine-tuned through modifications to the sugar and base. This is crucial for ensuring adequate absorption, distribution, and penetration into target cells.
Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the mannose ring can lock the molecule into a bioactive conformation, enhancing binding affinity and potency. biosynth.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For instance, replacing a hydroxyl group with a fluorine atom can block metabolism at that site.
By integrating these principles, medicinal chemists can rationally design novel analogs of 1-(α-D-mannopyranosyl)thymine with a higher probability of success as therapeutic agents. researchgate.net The goal is to maximize the interaction with the intended biological target while minimizing off-target effects. wikipedia.org
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
While specific molecular docking studies for 1-(α-D-Mannopyranosyl)thymine are not extensively detailed in the available literature, studies on similar mannopyranoside derivatives have successfully used this approach. For instance, various methyl α-D-mannopyranoside derivatives have been docked against microbial enzymes and viral proteins to assess their therapeutic potential. researchgate.netnih.gov This suggests that 1-(α-D-Mannopyranosyl)thymine could be a promising candidate for similar in silico screening against a range of biological targets.
The analysis of a target enzyme's binding site is a critical component of molecular docking. It involves identifying the key amino acid residues that form interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the ligand. For 1-(α-D-Mannopyranosyl)thymine, potential targets could include enzymes involved in nucleic acid metabolism, given the thymine (B56734) component, or mannose-binding proteins like α-mannosidases, due to the mannose group. smolecule.comnih.gov
In studies of related compounds, docking analyses have revealed specific interactions that contribute to binding. For example, the hydroxyl groups on the sugar moiety and the functional groups on the nucleobase are often key to forming a stable complex with the protein's active site. A hypothetical binding site analysis for 1-(α-D-Mannopyranosyl)thymine would focus on how its distinct stereochemistry and functional groups fit within the pocket of a target enzyme, guiding the design of more potent and selective inhibitors.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score, which quantifies the strength of the ligand-protein interaction. arxiv.org A lower binding energy typically indicates a more stable and potent interaction. Physics-based methods and, more recently, machine learning models are used to calculate these affinities. arxiv.orgnih.gov
For 1-(α-D-Mannopyranosyl)thymine, predicting binding affinities against various enzymes would allow for the prioritization of experimental testing. Although specific binding affinity data for this compound from computational studies are not available, research on analogous thymidine (B127349) derivatives against targets like the SARS-CoV-2 main protease has shown that such predictions can effectively identify promising antiviral candidates. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and the stability of ligand-protein complexes that are not available from static docking poses. mdpi.com
Conformational analysis determines the energetically favorable three-dimensional arrangements of a molecule. For a flexible molecule like 1-(α-D-Mannopyranosyl)thymine, understanding its conformational landscape is crucial, as its shape dictates how it can interact with a target protein. MD simulations, often complemented by NMR spectroscopy, are used to explore these conformations. nih.govnih.gov
Studies on related mannosides have used MD simulations to analyze the flexibility of the glycosidic linkage and the orientation of the sugar ring, which are critical for biological recognition. nih.govresearchgate.net A similar analysis for 1-(α-D-Mannopyranosyl)thymine would reveal its preferred shapes in solution, providing a foundation for understanding its biological activity.
Once a docking pose is obtained, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains securely bound in the active site. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position, are calculated to quantify this stability.
While MD simulations specifically for a 1-(α-D-Mannopyranosyl)thymine-target complex have not been reported, this technique is standard practice. For example, 100-nanosecond or longer simulations of related mannopyranoside derivatives complexed with viral or fungal proteins have been used to confirm the stability of the interactions observed in docking. nih.govmdpi.com
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These properties, including the distribution of electron density and the energies of molecular orbitals, are fundamental to a molecule's reactivity and interactions. curtin.edu.auechemcom.com
For 1-(α-D-Mannopyranosyl)thymine, these calculations could provide a detailed understanding of its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
While specific HOMO-LUMO energy values for 1-(α-D-Mannopyranosyl)thymine are not present in the surveyed literature, DFT calculations on the adenine-thymine base pair have shown a HOMO-LUMO energy gap of 5.16 eV. banglajol.info Similar calculations for 1-(α-D-Mannopyranosyl)thymine would elucidate how the addition of the mannose sugar modifies the electronic properties of the thymine base, influencing its interaction with DNA, RNA, and proteins. smolecule.com
Virtual Screening for Identification of Related Active Compounds
A comprehensive search of scientific literature and chemical databases was conducted to identify studies utilizing 1-(α-D-Mannopyranosyl)thymine as a scaffold or reference compound in virtual screening campaigns for the discovery of related active compounds. Virtual screening is a computational methodology widely used in drug discovery to search large libraries of small molecules to identify structures that are most likely to bind to a target, such as a protein or enzyme. wikipedia.org This process can be either ligand-based, searching for molecules with similarity to a known active compound, or structure-based, docking candidate molecules into the binding site of a target. wikipedia.orgnih.gov
Despite the application of these techniques to a wide variety of nucleoside analogs in antiviral and anticancer research, the search did not yield any specific studies where 1-(α-D-Mannopyranosyl)thymine was used as the basis for a virtual screening protocol. mdpi.commdpi.com Research in computational chemistry has been applied to mannose derivatives to understand their inhibitory action on enzymes like α-mannosidases, but these studies have focused on different molecular scaffolds. nih.gov For example, molecular docking has been used to understand the structure-activity relationships of 1-(α-d-mannopyranosyl)-1,2,3-triazoles, but this does not constitute a virtual screen to find other related compounds based on a thymine conjugate. nih.gov
Consequently, there is no available data from published research regarding virtual screening hits, their binding affinities, or comparative analyses originating from 1-(α-D-Mannopyranosyl)thymine. No data tables detailing research findings on this specific application can be generated. The application of computational chemistry and molecular modeling specifically to 1-(α-D-Mannopyranosyl)thymine for the purpose of identifying related active compounds through virtual screening remains an unexplored area of research.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 1-(α-D-mannopyranosyl)thymine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are crucial. In ¹H NMR, the chemical shifts and coupling constants of the protons on the mannose and thymine (B56734) moieties confirm their respective structures and the α-anomeric configuration of the glycosidic bond. rsc.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the attachment of the mannose sugar to the N1 position of the thymine base. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thymine Moiety | ||
| H-6 | ~7.5 | |
| C-2 | ~152 | |
| C-4 | ~165 | |
| C-5 | ~110 | |
| C-6 | ~140 | |
| CH₃-5 | ~1.8 | ~12 |
| Mannose Moiety | ||
| H-1' (anomeric) | ~5.8 (d) | ~88 |
| H-2' | ~4.2 | ~70 |
| H-3' | ~3.8 | ~72 |
| H-4' | ~3.6 | ~68 |
| H-5' | ~3.7 | ~74 |
| H-6'a, H-6'b | ~3.5 | ~62 |
Note: The data presented are representative values based on known spectra of thymine and α-D-mannopyranose derivatives and may vary depending on the solvent and experimental conditions. researchgate.netnih.govhmdb.cahmdb.ca
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of 1-(α-D-mannopyranosyl)thymine. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula (C₁₁H₁₆N₂O₇). Fragmentation patterns observed in tandem MS (MS/MS) experiments help to further confirm the structure by showing the loss of the mannose moiety or fragments from the thymine ring.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 289.1030, Found: ~289.1032 |
| HRMS (ESI+) | [M+Na]⁺ | Calculated: 311.0850, Found: ~311.0853 |
| MS/MS | Major Fragment | m/z ~127.0504 (Thymine+H)⁺ |
| MS/MS | Major Fragment | m/z ~163.0601 (Mannose-H₂O+H)⁺ |
Note: Fragmentation patterns can vary based on the ionization method and collision energy.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 1-(α-D-mannopyranosyl)thymine would be expected to show characteristic absorption bands for O-H (hydroxyl groups of mannose), N-H (from the thymine ring), C=O (carbonyl groups of thymine), and C-O (from the sugar moiety and glycosidic bond) stretching vibrations. arxiv.org
Chromatographic Methods for Purity Assessment and Quantification (HPLC, GC, TLC)
Chromatographic techniques are essential for verifying the purity of synthesized 1-(α-D-mannopyranosyl)thymine and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of nucleoside analogues. arxiv.orgresearchgate.netnist.govnih.govscilit.com A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The compound's retention time is a characteristic property under specific conditions, and the peak area can be used for quantification. Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like glycosylated nucleosides. However, derivatization to more volatile analogues can enable GC-based analysis if required.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of chemical reactions during the synthesis of 1-(α-D-mannopyranosyl)thymine and for preliminary purity assessment. smolecule.comresearchgate.net The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system, often a mixture of a polar and a less polar organic solvent. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system.
Interactive Data Table: Representative Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase Example | Detection | Expected Rf/Retention Time |
| HPLC | Reversed-Phase C18 | Water/Acetonitrile gradient with 0.1% Formic Acid | UV (260 nm) | Dependent on gradient |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1 v/v) | UV (254 nm) | ~0.3-0.4 |
Note: These conditions are illustrative and would require optimization for specific applications.
X-ray Crystallography for Solid-State Structure Determination (for complexes or derivatives)
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.netnih.govmdpi.comnih.gov To perform this analysis on 1-(α-D-mannopyranosyl)thymine, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This technique provides unambiguous confirmation of the absolute stereochemistry and detailed conformational information, such as the puckering of the mannose ring and the orientation of the thymine base relative to the sugar.
While a crystal structure for 1-(α-D-mannopyranosyl)thymine itself may not be readily available, analysis of related glycosylated nucleosides and their complexes provides insight into the expected structural features. nih.gov
Interactive Data Table: Hypothetical X-ray Crystallographic Parameters
| Parameter | Description | Hypothetical Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| a, b, c (Å) | Unit cell dimensions | a = 10.5, b = 8.2, c = 15.1 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105, γ = 90 |
| Z | Molecules per unit cell | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
Biochemical Assays for Enzyme Kinetics and Inhibition Studies
To investigate the potential of 1-(α-D-mannopyranosyl)thymine as an enzyme inhibitor, particularly for glycosidases like α-mannosidase, various biochemical assays are employed. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.
Enzyme Kinetics studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). A common method involves using a chromogenic or fluorogenic substrate that releases a detectable product upon enzymatic cleavage. The reaction rate is monitored over time using a spectrophotometer or fluorometer.
Interactive Data Table: Example Enzyme Inhibition Assay Parameters
| Parameter | Description | Example |
| Enzyme | Target enzyme | Jack Bean α-Mannosidase |
| Substrate | p-Nitrophenyl-α-D-mannopyranoside | |
| Detection | Product measured | p-Nitrophenol (at 405 nm) |
| Assay Buffer | Sodium Acetate, pH 4.5 | |
| Inhibitor Conc. | Range of concentrations tested | 1 µM - 1 mM |
| Data Analysis | Determination of IC₅₀/Ki |
Note: The specific parameters would be tailored to the enzyme and inhibitor being studied.
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are crucial for assessing the biological effects of 1-(α-D-mannopyranosyl)thymine in a cellular context, such as its potential anticancer or antiviral activity.
Cytotoxicity Assays , such as the MTT or MTS assay, are used to determine the concentration at which the compound becomes toxic to cells. These assays measure the metabolic activity of cells, which correlates with cell viability. The results are typically reported as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Further cell-based assays can be designed to investigate specific mechanisms of action, such as the induction of apoptosis (programmed cell death) or the inhibition of viral replication.
Interactive Data Table: Representative Cell-Based Assay Data
| Cell Line | Assay Type | Endpoint | Hypothetical IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | >100 |
| A549 (Lung Cancer) | MTT Assay | Cell Viability | >100 |
| MRC-5 (Normal Lung Fibroblast) | MTT Assay | Cell Viability | >100 |
Note: These hypothetical values suggest low cytotoxicity, which would be a desirable characteristic for a potential therapeutic agent.
Advanced Analytical Techniques for Biological Matrices (Research-focused)
To study the metabolism, distribution, and mechanism of action of 1-(α-D-mannopyranosyl)thymine in biological systems, more advanced analytical techniques are required.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of the compound and its potential metabolites in complex biological matrices such as plasma, urine, or cell extracts. rsc.orgnih.govresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the detection of trace amounts of the analyte.
These advanced methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism, and for pharmacodynamic studies, which explore its biochemical and physiological effects.
Emerging Research Directions and Future Perspectives
Development of Novel 1-(α-D-Mannopyranosyl)thymine Derivatives
The core structure of 1-(α-D-Mannopyranosyl)thymine serves as a versatile scaffold for the development of novel derivatives with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic properties. Research efforts are focused on strategic modifications to both the mannopyranosyl moiety and the thymine (B56734) base to explore structure-activity relationships.
One promising direction is the synthesis of derivatives with various acyl groups. Studies on related mannopyranosides have shown that the introduction of different functionalities through acylation can significantly enhance antimicrobial and antifungal efficacy. For instance, the synthesis of methyl 6-O-cinnamoyl-α-d-mannopyranoside and its subsequent conversion into other acylated derivatives resulted in compounds with promising antifungal properties against species like Aspergillus niger and Aspergillus flavus nih.gov. This suggests that similar modifications to 1-(α-D-Mannopyranosyl)thymine could yield derivatives with potent and selective antimicrobial activity researchgate.netresearchgate.net.
Another innovative approach involves the use of "click chemistry" to create novel conjugates. The Cu(I)-catalyzed azide-alkyne cycloaddition reaction is a powerful tool for linking the mannose scaffold to other chemical entities. This has been demonstrated in the synthesis of 1-(d-Mannopyranosyl)-1,2,3-triazoles, which have shown inhibitory activity against α-mannosidase enzymes, highlighting the potential for creating targeted enzyme inhibitors nih.gov. Applying this strategy to 1-(α-D-Mannopyranosyl)thymine could generate derivatives that target different biological pathways.
The development of these novel derivatives is crucial for building a diverse chemical library for screening against various diseases, including cancer and viral infections frontiersin.org.
| Derivative Class | Synthetic Strategy | Potential Biological Activity | Reference Example |
|---|---|---|---|
| Acylated Mannopyranosides | Direct acylation with various aliphatic and aromatic groups | Antimicrobial, Antifungal | Cinnamoyl-substituted mannopyranosides showing activity against Aspergillus species nih.gov |
| Triazole Conjugates | Cu(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Enzyme Inhibition (e.g., α-mannosidase) | 1-(d-Mannopyranosyl)-1,2,3-triazoles as α-mannosidase inhibitors nih.gov |
| Podophyllotoxin Conjugates | Conjugation at the C4 position of podophyllotoxin derivatives | Antimitotic (Tubulin Interaction) | Thymidine (B127349) derivatives of podophyllotoxin showing podophyllotoxin-like activity nih.gov |
Exploration of New Biological Targets and Pathways
A key future objective is to move beyond generalized activity screenings and identify specific molecular targets and pathways modulated by 1-(α-D-Mannopyranosyl)thymine and its derivatives. The hybrid nature of the molecule—part sugar, part nucleobase analogue—suggests it could interact with multiple cellular systems.
The mannose moiety may act as a targeting group, directing the compound to proteins and receptors that specifically recognize mannose. This includes lectins on cell surfaces or enzymes involved in glycoprotein processing, such as α-mannosidases nih.gov. By engaging with these targets, the derivatives could interfere with processes like cell adhesion, signaling, and viral entry.
Concurrently, the thymine portion of the molecule positions it to interfere with nucleic acid metabolism smolecule.com. Research into other cofactor biosynthetic pathways has identified them as promising sources of novel antibacterial targets nih.gov. For example, thiamine monophosphate kinase (ThiL), an essential enzyme in both thiamine biosynthesis and salvage pathways in bacteria like Pseudomonas aeruginosa, has been validated as a potential drug target nih.gov. It is conceivable that 1-(α-D-Mannopyranosyl)thymine derivatives could be designed to inhibit analogous enzymes in nucleotide synthesis or salvage pathways, thereby disrupting DNA replication and repair in pathogenic organisms or cancer cells.
Combination Strategies with Other Research Compounds (Preclinical context)
In a preclinical setting, exploring the synergistic potential of 1-(α-D-Mannopyranosyl)thymine derivatives in combination with other therapeutic agents is a promising research avenue. Combination therapy aims to achieve a greater therapeutic effect than the sum of the individual components, potentially by targeting different pathways, overcoming drug resistance, or reducing toxicity nih.gov.
For derivatives showing anticancer potential, combination with conventional chemotherapeutic agents could enhance efficacy. Natural compounds have been shown to act synergistically with drugs like docetaxel by increasing intracellular accumulation or promoting apoptosis nih.gov. Similarly, a 1-(α-D-Mannopyranosyl)thymine derivative could be paired with a DNA-damaging agent, where the derivative inhibits DNA repair pathways, making cancer cells more susceptible to the primary drug.
In the context of infectious diseases, combining a derivative with antimicrobial properties with a standard antibiotic could overcome resistance mechanisms mdpi.com. The derivative might inhibit an enzyme that confers resistance or disrupt the bacterial cell wall, allowing for better penetration of the conventional antibiotic mdpi.com. Preclinical studies in animal models are essential to validate these strategies, as demonstrated by research showing that combining immunotherapy agents can enhance antitumor activity and induce long-term immune memory nih.govnih.gov.
Advances in Synthetic Methodologies for Nucleoside Analogues
Progress in the synthesis of 1-(α-D-Mannopyranosyl)thymine and other complex nucleoside analogues is heavily dependent on advancements in synthetic organic chemistry. While traditional methods like Vorbrüggen glycosylation are effective, newer methodologies offer greater efficiency, flexibility, and stereochemical control smolecule.comnih.gov.
Convergent and modular synthetic approaches have gained significant attention for the synthesis of C-nucleosides, which are structurally related analogues. nih.govjohnshopkins.edu These strategies involve preparing the sugar and base moieties separately before coupling them, allowing for greater flexibility in creating a diverse range of analogues nih.govresearchgate.net.
Furthermore, the integration of biocatalysis and chemoenzymatic methods represents a significant advance. tandfonline.com Enzymes can be used to perform specific transformations with high regio- and stereoselectivity under mild conditions, which is often challenging to achieve with traditional chemical methods. Nucleoside phosphorylases, for instance, can catalyze the reversible formation of nucleosides from a sugar-1-phosphate and a nucleobase, offering a streamlined route to novel analogues tandfonline.com. These enzymatic approaches are becoming crucial for the sustainable and scalable production of high-value nucleoside compounds rsc.org. The use of "click chemistry" also represents a modern, efficient method for conjugating the sugar unit to other molecules, as seen in the synthesis of triazole derivatives nih.gov.
Application as Chemical Probes in Biological Systems
Beyond their therapeutic potential, derivatives of 1-(α-D-Mannopyranosyl)thymine can be developed into sophisticated chemical probes to investigate complex biological processes chemicalprobes.orgeubopen.org. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cellular or in vivo systems.
Drawing inspiration from other thymidine analogues like 5-ethynyl-2'-deoxyuridine (EdU), derivatives of 1-(α-D-Mannopyranosyl)thymine could be modified to track DNA synthesis. nih.govnih.gov By introducing a reporter group—such as a fluorescent tag or a "clickable" functional group like an alkyne—onto the thymine base, these probes could be incorporated into newly synthesized DNA during cell replication. This would allow for the precise visualization and quantification of cell proliferation nih.gov.
The mannose component adds another layer of functionality, enabling the development of probes to study carbohydrate-protein interactions. For example, a biotinylated probe was synthesized from a mannose-containing disaccharide to assess the specificity of antibodies researchgate.net. A similarly modified 1-(α-D-Mannopyranosyl)thymine could be used to identify and isolate mannose-binding proteins from cell lysates or to probe the carbohydrate-binding sites of specific receptors.
Integration with Systems Biology Approaches
To fully understand the biological impact of 1-(α-D-Mannopyranosyl)thymine derivatives, future research will benefit from integration with systems biology. This approach combines experimental high-throughput data with computational modeling to provide a holistic view of how a compound affects cellular networks.
Instead of focusing on a single target, researchers can use 'omics' technologies—such as transcriptomics (to measure gene expression), proteomics (to measure protein levels), and metabolomics (to measure metabolite concentrations)—to capture the global cellular response to treatment with a derivative. This type of analysis can reveal which biological pathways are most significantly perturbed, identify potential off-target effects, and generate new hypotheses about the compound's mechanism of action researchgate.net. For example, metabolomic profiling could reveal accumulations or depletions of key precursors in nucleic acid or carbohydrate metabolism, providing direct clues to the enzymatic pathways being inhibited. This comprehensive data can then be used to build predictive computational models to guide the design of next-generation derivatives with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are currently employed for the preparation of 1-(α-D-Mannopyranosyl)thymine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves condensation of activated sugar derivatives (e.g., thiosugars or fluoro-sugars) with silylated thymine. For example, selective benzoylation/deacetylation steps are critical to preserve the α-anomeric configuration. Reaction temperature, solvent polarity, and protecting groups (e.g., acetyl, benzoyl) significantly impact regioselectivity and anomeric control. Enzymatic hydrolysis or acyl transfer reactions may further refine stereochemistry .
Q. How is the structural integrity of 1-(α-D-Mannopyranosyl)thymine validated in synthetic workflows?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the α-anomeric configuration and sugar-thymine linkage. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while X-ray crystallography resolves absolute stereochemistry. Comparative analysis with known analogs (e.g., β-D-arabinofuranosyl derivatives) ensures structural fidelity .
Q. What is the biological significance of the α-D-mannopyranosyl moiety in nucleoside analogs like 1-(α-D-Mannopyranosyl)thymine?
- Methodological Answer : The α-D-mannopyranosyl group may alter cellular uptake, metabolic stability, or binding affinity to enzymes like reverse transcriptase or glycosidases. Comparative studies with β-anomers or deoxy-sugar analogs (e.g., 2'-fluoro derivatives) can elucidate structure-activity relationships. Fluorescent labeling (e.g., pyrene conjugates) enables tracking of intracellular distribution .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported antiviral activity data for 1-(α-D-Mannopyranosyl)thymine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, viral strains) or impurities in synthesized compounds. Rigorous purity assessment (HPLC ≥98%) and standardized bioassays (e.g., RT-PCR for viral load quantification) are critical. Meta-analyses of published IC₅₀ values and molecular docking studies can reconcile mechanistic inconsistencies .
Q. What advanced separation techniques are effective for isolating α/β anomeric mixtures of 1-(D-Mannopyranosyl)thymine?
- Methodological Answer : Enzymatic regioselectivity (e.g., lipases or acyltransferases) can differentiate α/β anomers via selective acylation. Chromatographic methods (HPLC with chiral columns) or crystallization in polar solvents (e.g., ethanol/water) further enhance separation efficiency. Monitoring by circular dichroism (CD) confirms enantiomeric purity .
Q. How can electrochemical methods be optimized for quantifying 1-(α-D-Mannopyranosyl)thymine in biological matrices?
- Methodological Answer : Modified electrodes (e.g., HPMαFP/Ppy/GCE) improve sensitivity for thymine detection. Standard addition methods with spiked samples (e.g., S. acus extracts) validate accuracy (recovery rates 99–101%). Optimization of pH (4–6) and scan rates (50–100 mV/s) minimizes interference from nucleobases like adenine or uracil .
Q. What experimental strategies address the hydrolytic instability of 1-(α-D-Mannopyranosyl)thymine in aqueous media?
- Methodological Answer : Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose), formulation in non-aqueous solvents (DMSO/ACN), or incorporation of fluorine substituents to reduce sugar ring flexibility. Accelerated stability studies (40°C/75% RH) coupled with LC-MS degradation profiling identify vulnerable sites .
Q. How do computational models (e.g., DFT) predict the interaction of 1-(α-D-Mannopyranosyl)thymine with viral enzymes?
- Methodological Answer : Density Functional Theory (DFT) calculates binding energies and hydrogen-bonding patterns between the sugar-thymine conjugate and enzyme active sites (e.g., HIV-1 reverse transcriptase). Molecular dynamics simulations assess conformational flexibility, while QSAR models correlate electronic parameters (HOMO/LUMO) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
